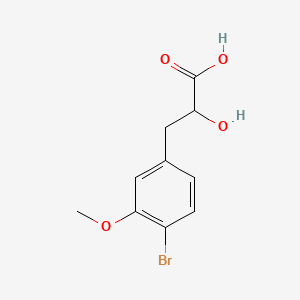
3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with the molecular formula C10H11BrO4 It is a derivative of phenylpropanoic acid, featuring a bromine atom and a methoxy group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid typically involves the bromination of 3-methoxyphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The bromination process selectively introduces a bromine atom at the para position relative to the methoxy group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid.
Reduction: 3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity towards molecular targets. Detailed studies on its interaction with biological macromolecules are necessary to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxyphenol: Similar structure but lacks the propanoic acid moiety.
3-(4-Bromo-3-methoxyphenyl)-2-oxopropanoic acid: An oxidized derivative.
3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanol: A reduced derivative.
Uniqueness
3-(4-Bromo-3-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a bromine atom and a methoxy group on the aromatic ring, along with a hydroxyl group on the propanoic acid chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H11BrO4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
3-(4-bromo-3-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO4/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,12H,4H2,1H3,(H,13,14) |
InChI Key |
IIOZMNFRUWEWJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[3-(4-bromophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(furan-2-ylmethyl)ethanamide](/img/structure/B13586212.png)
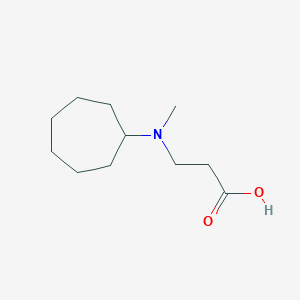
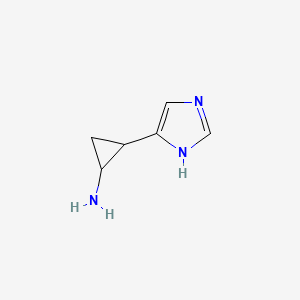

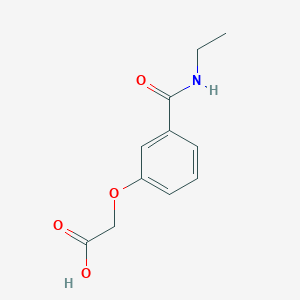
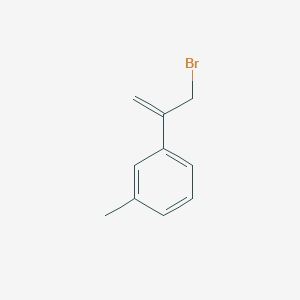
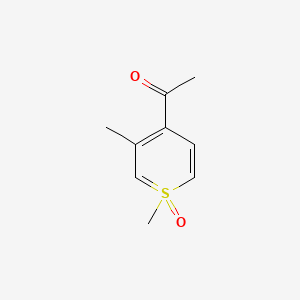
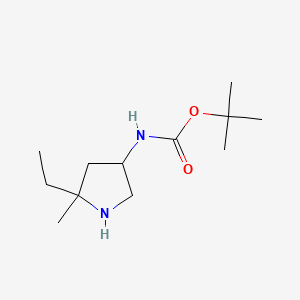
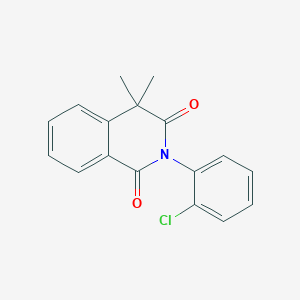
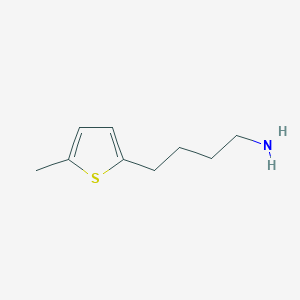

![Methyl1-aminospiro[3.3]heptane-1-carboxylatehydrochloride](/img/structure/B13586276.png)
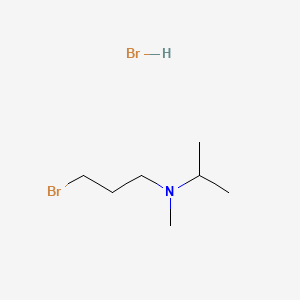
![1-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-3-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13586317.png)
